molecular formula C14H13N3 B14473129 7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine CAS No. 72898-93-2

7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B14473129
CAS No.: 72898-93-2
M. Wt: 223.27 g/mol
InChI Key: AEFBVAIDATVUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by a fused ring system that includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . The reaction conditions often include the use of solvents such as acetic acid and catalysts like triflic acid. The mixture is usually heated to temperatures around 100-110°C to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to downstream effects on cellular processes and pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
  • 5-Chloromethyl-7-hydroxy-2-phenylpyrazolo[1,5-a]-pyrimidine
  • 2,5-Dimethyl-3-phenylpyrazolo-[1,5-a]pyrimidine

Comparison: 7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific ethyl and phenyl substitutions, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, photophysical properties, and biological effects .

Properties

CAS No.

72898-93-2

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

7-ethyl-2-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C14H13N3/c1-2-12-8-9-15-14-10-13(16-17(12)14)11-6-4-3-5-7-11/h3-10H,2H2,1H3

InChI Key

AEFBVAIDATVUEN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=NC2=CC(=NN12)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.